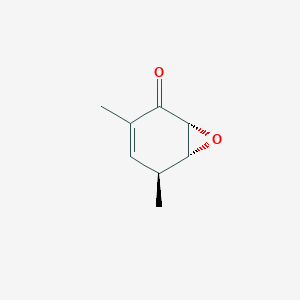
Epiepoformin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Epiepoformin can be synthesized through various methods. One efficient synthetic route involves the use of a catalytic asymmetric Diels-Alder reaction . This method employs a chiral oxazaborolidium catalyst to achieve high enantioselectivity. The reaction is carried out at low temperatures (-78°C) in the presence of cyclopentadiene and 2-iodo-1,4-quinone monoketal .
Chemical Reactions Analysis
Epiepoformin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various derivatives of this compound, which have been studied for their biological activities .
Scientific Research Applications
Epiepoformin has been extensively studied for its scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other bioactive compounds . In biology, it has been shown to inhibit the germination of lettuce seeds, indicating its potential as a herbicide . In medicine, this compound exhibits antifungal properties, making it a candidate for the development of new antifungal agents .
Mechanism of Action
The mechanism of action of epiepoformin involves its interaction with cellular components, leading to the inhibition of key biological processes . The compound’s epoxide group is believed to play a crucial role in its biological activity, as it can form covalent bonds with nucleophilic sites in proteins and other biomolecules . This interaction disrupts normal cellular functions, leading to the observed biological effects .
Comparison with Similar Compounds
Epiepoformin is structurally similar to other cyclohexene epoxides, such as epiepoxydon and bromoxone . it is unique in its specific biological activities and the presence of a conjugated double bond, which is essential for its activity . Other similar compounds include diplopimarane and sphaeropsidins A and C, which are also isolated from Diplodia quercivora .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1R,5S,6R)-3,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c1-4-3-5(2)7-8(10-7)6(4)9/h3,5,7-8H,1-2H3/t5-,7+,8-/m0/s1 |
InChI Key |
PAZJGIORGHYFCF-ARDNSNSESA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)[C@H]2[C@@H]1O2)C |
Canonical SMILES |
CC1C=C(C(=O)C2C1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


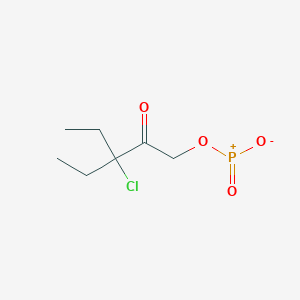
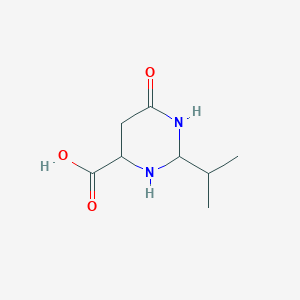
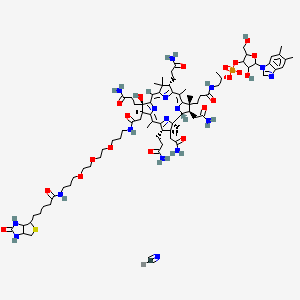
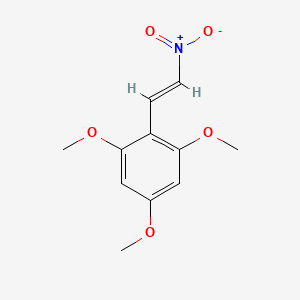
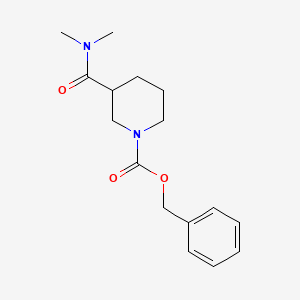
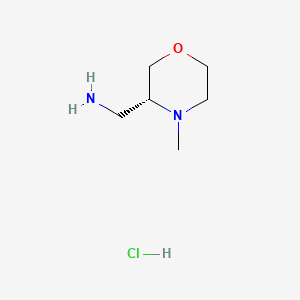
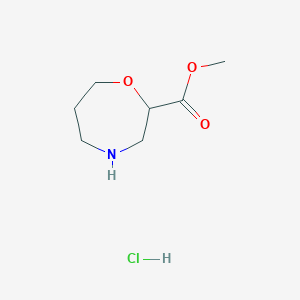
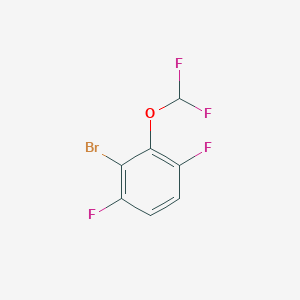
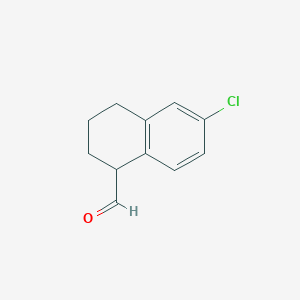
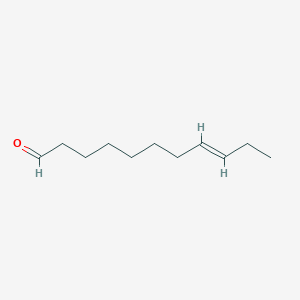
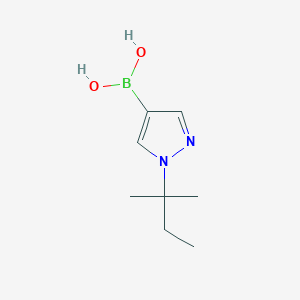
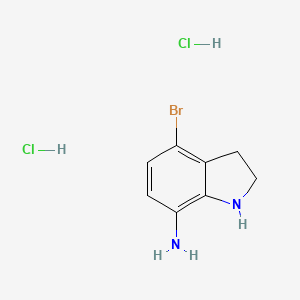
![2-(4-chloro-2-methylphenoxy)-N-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)imino]acetamide](/img/structure/B12333398.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
